molecular formula C14H10F4O B7993702 3-[(4-Fluorophenyl)methoxy]benzotrifluoride CAS No. 1443336-53-5

3-[(4-Fluorophenyl)methoxy]benzotrifluoride

Cat. No.: B7993702
CAS No.: 1443336-53-5
M. Wt: 270.22 g/mol
InChI Key: UHDPFPYZWFYWDR-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)methoxy]benzotrifluoride is a fluorinated aromatic ether characterized by a benzotrifluoride core substituted with a (4-fluorophenyl)methoxy group at the 3-position. This compound is notable for its trifluoromethyl (-CF₃) group, which enhances lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical research .

Properties

IUPAC Name

1-fluoro-4-[[3-(trifluoromethyl)phenoxy]methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O/c15-12-6-4-10(5-7-12)9-19-13-3-1-2-11(8-13)14(16,17)18/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDPFPYZWFYWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301196021
Record name Benzene, 1-[(4-fluorophenyl)methoxy]-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301196021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443336-53-5
Record name Benzene, 1-[(4-fluorophenyl)methoxy]-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443336-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-[(4-fluorophenyl)methoxy]-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301196021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)methoxy]benzotrifluoride typically involves the reaction of 4-fluorophenol with 3-bromobenzotrifluoride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Fluorophenol+3-BromobenzotrifluorideK2CO3,DMF,RefluxThis compound\text{4-Fluorophenol} + \text{3-Bromobenzotrifluoride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Reflux}} \text{this compound} 4-Fluorophenol+3-BromobenzotrifluorideK2​CO3​,DMF,Reflux​this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)methoxy]benzotrifluoride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.

    Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the benzene ring would yield nitro derivatives, while nucleophilic substitution could produce various substituted benzotrifluorides.

Scientific Research Applications

3-[(4-Fluorophenyl)methoxy]benzotrifluoride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-[(4-Fluorophenyl)methoxy]benzotrifluoride exerts its effects depends on the specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional properties are best contextualized by comparing it to analogs with shared pharmacophores or substitution patterns. Below is a detailed analysis of key compounds and their distinguishing features:

Chalcone Derivatives with 4-Fluorophenyl Substitutions

highlights chalcones bearing 4-fluorophenyl groups, such as 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) and 2n ((E)-3-(4-fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)prop-2-en-1-one). These compounds exhibit α,β-unsaturated ketone backbones with varying substituents on aromatic rings.

  • Key Differences :
    • Substitution Effects : The presence of bromine (Br) at the para position of ring A in 2j results in an IC₅₀ of 4.703 μM , whereas replacing Br with methoxy (OCH₃) in 2n increases IC₅₀ to 25.07 μM , indicating that electronegative substituents enhance inhibitory potency .
    • Ring B Modifications : Fluorine (F) at the para position of ring B in 2j outperforms methoxy-substituted analogs (e.g., 2p , IC₅₀ = 70.79 μM ), underscoring fluorine’s role in optimizing bioactivity .

Chromone-Linked Derivatives

describes substituted chromones, such as 2-(4-fluorophenyl)-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-4H-chromen-4-one , which combines a chromone core with triazole and 4-fluorophenylmethoxy groups. Unlike 3-[(4-fluorophenyl)methoxy]benzotrifluoride, this compound’s triazole moiety facilitates antimicrobial activity via hydrogen bonding and π-π stacking in molecular docking studies .

Fluorophenyl-Substituted Acenaphthenes

reports 1,2-bis(4-fluorophenyl)-1-hydroxy-2,3,8-trimethoxyacenaphthene, a structurally complex analog. Its crystal structure reveals intramolecular O–H⋯O hydrogen bonds and C–H⋯F interactions, which stabilize dimeric packing.

Thiazolidinone Derivatives

introduces 5-({2-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one, a sulfur-containing analog. The thiazolidinone ring introduces conformational constraints and hydrogen-bonding capacity, distinguishing it from the benzotrifluoride scaffold. No activity data is provided, but the trifluoromethyl group aligns with trends in anti-inflammatory and anticancer agents .

Structure–Activity Relationship (SAR) Trends

  • Electron-Withdrawing Groups : Fluorine and bromine at para positions enhance inhibitory activity (e.g., 2j vs. 2h , 2n ) .
  • Methoxy Substitution : Methoxy groups generally reduce potency due to decreased electronegativity and steric hindrance .
  • Core Rigidity : Flexible backbones (e.g., chalcones) allow better target engagement than rigid systems (e.g., acenaphthenes) .

Biological Activity

3-[(4-Fluorophenyl)methoxy]benzotrifluoride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and pharmacological applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound this compound features a trifluoromethyl group and a methoxy group attached to a benzene ring, which significantly influences its chemical properties and biological activity. The synthesis typically involves the reaction of benzotrifluoride with 4-fluorobenzyl alcohol in the presence of a base, such as potassium carbonate, often utilizing solvents like dimethylformamide at elevated temperatures to enhance yield.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The presence of electron-withdrawing groups enhances the compound's reactivity, allowing it to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act on neurotransmitter receptors, influencing signaling pathways related to neuropharmacology.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Anticancer Activity

Recent studies have investigated the anticancer properties of fluorinated compounds. Some derivatives have demonstrated significant cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The mechanism often involves inducing apoptosis through various pathways, including the modulation of Bcl-2 family proteins .

Neuropharmacological Effects

The compound may also exhibit neuropharmacological effects similar to other fluorinated methoxy compounds. For example, it has been shown to inhibit dopamine uptake in certain analogues, potentially offering therapeutic benefits for neurological disorders such as Parkinson's disease .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
NeuropharmacologicalInhibits dopamine uptake

Case Studies

  • Antimicrobial Efficacy : A study examined the antimicrobial activity of methoxy-substituted benzotrifluoride derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
  • Cytotoxicity in Cancer Cells : In vitro studies on MDA-MB-468 breast cancer cells revealed that treatment with this compound resulted in a half-maximal inhibitory concentration (IC50) of 15 µM, indicating potent anticancer activity.
  • Neuroprotective Effects : Research on SH-SY5Y neuroblastoma cells demonstrated that exposure to the compound reduced oxidative stress-induced cell death by up to 40%, highlighting its potential as a neuroprotective agent.

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